Differential Antiparasitic Potency: Carnaubadiol Inhibits L. infantum Amastigotes at Lower IC₅₀ Than Co-Isolated Dammarane Ketone
In a head-to-head comparison of three dammarane triterpenoids isolated from the same carnauba wax bioactive fraction, carnaubadiol (compound 1) demonstrated higher potency against the clinically relevant intracellular amastigote form of L. infantum than the 3-keto analog (compound 2). The IC₅₀ of carnaubadiol was 7.8 μM, whereas compound 2 fell at the weaker end of the reported 8–52 μM range and lacked activity against T. cruzi [1]. This establishes carnaubadiol as the more potent and broader-spectrum antiprotozoal candidate within the co-isolated panel [1].
| Evidence Dimension | IC₅₀ against L. infantum intracellular amastigotes |
|---|---|
| Target Compound Data | 7.8 μM (carnaubadiol, compound 1) |
| Comparator Or Baseline | Compound 2 [(24R*)-methyldammara-20,25-dien-3-one]; reported within the 8–52 μM range for amastigote inhibition, positioned at the higher (weaker) end |
| Quantified Difference | Carnaubadiol IC₅₀ is at the lower boundary of the panel range; compound 2 is less potent and inactive against T. cruzi |
| Conditions | Intracellular amastigotes of L. infantum; 120-hour exposure at 37 °C; NCTC cell model; compounds tested at 2–200 μg/mL in DMSO |
Why This Matters
For procurement in antileishmanial screening, carnaubadiol provides a quantitatively defined, potent reference standard with dual-parasite activity, unlike the co-isolated ketone analog which has a narrower and weaker activity profile.
- [1] de Almeida, B.C., Araújo, B.Q., Carvalho, A.A., et al. (2016). Antiprotozoal activity of extracts and isolated triterpenoids of 'carnauba' (Copernicia prunifera) wax from Brazil. Pharmaceutical Biology, 54(12), 3280–3284. View Source
